An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylpentane
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Bromo-2-methylpentane (CAS No: 25346-33-2). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and clear visual representations of key concepts.
Core Chemical and Physical Properties
1-Bromo-2-methylpentane is a branched-chain alkyl halide with the chemical formula C₆H₁₃Br.[1] Its structure, featuring a bromine atom on the primary carbon and a methyl group on the adjacent carbon, dictates its reactivity and physical characteristics.[1] The quantitative properties are summarized below for ease of reference and comparison.
Table 1: Physical and Chemical Properties of 1-Bromo-2-methylpentane
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | 1-bromo-2-methylpentane | [2] |
| CAS Number | 25346-33-2 | [2] |
| Molecular Formula | C₆H₁₃Br | [1][2][3][4] |
| Molecular Weight | 165.07 g/mol | [2][3][4] |
| InChIKey | GSYMWZIKZUHBKV-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCCC(C)CBr | [2] |
| Physical Properties | ||
| Boiling Point | 141 - 144 °C (at 760 mmHg) | [3][5] |
| Melting Point | -44.22 °C (estimate) | [3][5] |
| Density | 1.169 g/cm³ | [3][5] |
| Refractive Index (n_D) | 1.444 | [3][5] |
| Vapor Pressure | 6.54 mmHg (at 25 °C) | [3][5] |
| Flash Point | 40.1 °C | [3][5] |
| Thermodynamic & Partition Properties | ||
| Octanol/Water Partition Coeff. (logP) | 2.8 - 3.2 | [3][5] |
| Chromatographic Properties | ||
| Kovats Retention Index (Non-polar column) | 946, 948, 956 | [2][4] |
| Kovats Retention Index (Polar column) | 1099, 1104, 1112 | [2][4] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Data Availability | Source(s) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available | [2][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrum available | [2][7] |
| Infrared (IR) Spectroscopy | Spectrum available | [2] |
Chemical Reactivity and Synthetic Applications
As a primary alkyl halide, 1-Bromo-2-methylpentane is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution Reactions: The compound is an excellent substrate for Sₙ2 reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles such as hydroxides, alkoxides, amines, and thiols.[1][8] This allows for the introduction of various functional groups at the terminal position of the carbon chain.[1]
-
Elimination Reactions: In the presence of a strong, sterically hindered base, 1-Bromo-2-methylpentane can undergo elimination reactions (primarily E2) to form alkenes.[1] The major product is typically the less substituted alkene (Hofmann product) due to the steric hindrance around the alpha and beta carbons, although the more substituted Zaitsev product can also be formed.
-
Organometallic Coupling Reactions: It serves as an effective alkylating agent in carbon-carbon bond-forming reactions. Notable examples include the Stille and Suzuki-Miyaura couplings, where it reacts with organotin or organoboron compounds, respectively, in the presence of a palladium catalyst.[1]
Below is a diagram illustrating the logical pathway of a typical Sₙ2 reaction involving 1-Bromo-2-methylpentane.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the characterization and reaction of 1-Bromo-2-methylpentane.
Objective: To measure the boiling point, density, and refractive index of a 1-Bromo-2-methylpentane sample.
-
Boiling Point Measurement (Distillation Method):
-
Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a 5-10 mL sample of 1-Bromo-2-methylpentane and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Heat the flask gently. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature during which the liquid distills.
-
-
Density Measurement (Pycnometer Method):
-
Clean and dry a pycnometer (specific gravity bottle) of a known volume and weigh it accurately (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and weigh it again (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer.
-
-
Refractive Index Measurement (Abbe Refractometer):
-
Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the 1-Bromo-2-methylpentane sample onto the prism surface.
-
Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale. Record the temperature, as refractive index is temperature-dependent.
-
Objective: To obtain ¹³C NMR and GC-MS spectra for structural confirmation and purity assessment.
-
¹³C NMR Spectroscopy:
-
Prepare the sample by dissolving approximately 50-100 mg of 1-Bromo-2-methylpentane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the proton-decoupled ¹³C NMR spectrum according to the spectrometer's standard operating procedure.
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts of the six distinct carbon signals to confirm the molecular structure.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (typically 1 µL) into the GC-MS instrument.
-
The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase. The Kovats retention indices in Table 1 provide a reference for peak identification.[2][4]
-
The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for compound identification and confirmation of the molecular weight (165.07 g/mol ).[2]
-
The logical workflow for characterizing a sample of 1-Bromo-2-methylpentane is visualized below.
Safety and Handling
1-Bromo-2-methylpentane is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[11]
References
- 1. Buy 1-Bromo-2-methylpentane | 25346-33-2 [smolecule.com]
- 2. 1-Bromo-2-methylpentane | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-Bromo-2-methylpentane [webbook.nist.gov]
- 5. 1-BROMO-2-METHYLPENTANE|25346-33-2|lookchem [lookchem.com]
- 6. 25346-33-2|1-Bromo-2-methylpentane|BLD Pharm [bldpharm.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. file1.lookchem.com [file1.lookchem.com]
